2-Ethyltetradecan-1-ol
Description
Significance of Branched Long-Chain Alcohols in Chemical Science
Branched long-chain alcohols, such as 2-Ethyltetradecan-1-ol, hold a significant place in chemical science due to properties that make them highly valuable in various industrial and research settings. A primary advantage conferred by their branched structure is a significantly lower melting point compared to their straight-chain counterparts. cosmeticsandtoiletries.com This characteristic results in a liquid state over a much broader temperature range, which is highly desirable for applications requiring fluidity at low temperatures.
Furthermore, these alcohols are typically saturated, which provides them with excellent oxidative and thermal stability. cosmeticsandtoiletries.com This stability ensures that they maintain their chemical integrity and color even at elevated temperatures. The unique molecular architecture of branched alcohols also contributes to their efficacy as lubricants and superfatting agents. cosmeticsandtoiletries.com Their high molecular weight and branched nature are associated with low irritation potential, making them suitable for use in products that come into contact with the skin. cosmeticsandtoiletries.com
Overview of Research Trajectories for this compound
Research concerning this compound and similar C16 Guerbet alcohols is primarily concentrated on their synthesis, characterization, and application as high-performance chemical ingredients.
One major research trajectory involves optimizing the Guerbet reaction for the synthesis of these alcohols. Studies focus on the development of more efficient and selective catalysts, which can be either homogeneous or heterogeneous, to improve reaction yields and reduce the formation of byproducts.
Another significant area of investigation is the use of this compound and related Guerbet alcohols in cosmetic and pharmaceutical formulations . Due to their emollient properties and wide liquid range, research has explored their use as substitutes for petroleum jelly. justia.comgoogle.com These alcohols can mimic the sensory properties of petrolatum while offering better performance in foaming formulations. justia.com Their role as consistency regulators and emollients in skin creams and lotions is also an area of active product development. google.com
A third prominent research path is the use of this compound as a chemical intermediate . As a primary alcohol, its hydroxyl group is reactive and can be used to produce a variety of derivatives. cosmeticsandtoiletries.com A significant amount of research is dedicated to its conversion into nonionic surfactants through ethoxylation or propoxylation. These resulting surfactants are studied for their emulsifying, wetting, and detergent properties. aocs.orgnih.gov Additionally, the esterification of Guerbet alcohols to produce esters for use as high-performance lubricants and plasticizers is another key application driving research. aocs.org
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | C16 Guerbet Alcohol |
| Molecular Formula | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol |
| CAS Number | 55577-62-3 |
| Appearance | Liquid (at room temperature) |
| Boiling Point | Higher than its linear isomer |
| Melting Point | Significantly lower than its linear isomer |
Note: Data is compiled from various chemical databases and typical properties of Guerbet alcohols. Exact values may vary based on purity and measurement conditions.
Comparison of Linear vs. Branched C16 Alcohols
| Property | 1-Hexadecanol (Cetyl Alcohol) | This compound |
| Structure | Linear | Branched |
| Molecular Formula | C₁₆H₃₄O | C₁₆H₃₄O |
| Melting Point (°C) | ~49 °C cosmeticsandtoiletries.com | << 0 °C |
| Appearance at 25°C | Waxy Solid | Liquid |
This table illustrates the profound effect of branching on the physical state of the alcohol at room temperature.
Table of Mentioned Chemical Compounds
| Common Name / Type | IUPAC Name |
| This compound | This compound |
| Cetyl alcohol | Hexadecan-1-ol |
| Stearyl alcohol | Octadecan-1-ol |
| Cetylstearyl alcohol | Mixture of Hexadecan-1-ol and Octadecan-1-ol |
| Oleyl alcohol | (9Z)-Octadec-9-en-1-ol |
| 2-Ethylhexanol | 2-Ethylhexan-1-ol |
| Petroleum jelly | N/A (Mixture of hydrocarbons) |
Structure
2D Structure
Properties
IUPAC Name |
2-ethyltetradecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16(4-2)15-17/h16-17H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNBOKNAJUCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Investigations for 2 Ethyltetradecan 1 Ol
Established Chemical Synthesis Pathways
The construction of the 2-Ethyltetradecan-1-ol molecular framework involves forming a C16 backbone with a specific branching pattern. The primary synthetic challenges lie in controlling the regioselectivity of the ethyl group placement and efficiently converting a functional group precursor into the primary alcohol.
One fundamental approach to synthesizing alcohols is through the nucleophilic substitution of a halogenated precursor, such as 2-ethyl-1-halotetradecane. In this method, a nucleophile, typically a hydroxide (B78521) ion (⁻OH), displaces the halide leaving group (e.g., Br⁻, Cl⁻) to form the desired alcohol. lumenlearning.com This transformation is a cornerstone of organic synthesis for creating C-O bonds. windows.net
Nucleophilic substitution reactions can proceed through two primary mechanisms: bimolecular (SN2) and unimolecular (SN1). libretexts.org The operative pathway is determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.org This pathway is favored for primary and methyl halides. masterorganicchemistry.com The precursor for this compound, a 2-ethyl-1-halotetradecane, is a primary alkyl halide. Therefore, the SN2 mechanism is the expected pathway. However, the presence of the ethyl group and the long C12 chain on the adjacent carbon introduces significant steric hindrance, which can slow the reaction rate. masterorganicchemistry.com
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.org This pathway is characteristic of tertiary alkyl halides and is generally not viable for primary halides due to the instability of primary carbocations. libretexts.org
A significant competing reaction, particularly for sterically hindered primary halides, is the E2 (bimolecular elimination) reaction, which is favored by strong, bulky bases and higher temperatures. youtube.com Therefore, achieving a high yield of the substitution product requires careful selection of a strong, non-bulky nucleophile (like NaOH) and optimization of reaction conditions to minimize the formation of the corresponding alkene.
| Characteristic | SN2 Mechanism | SN1 Mechanism |
|---|---|---|
| Substrate Preference | Methyl > Primary > Secondary (Tertiary fails) | Tertiary > Secondary (Primary/Methyl fail) |
| Kinetics | Bimolecular (Rate = k[Substrate][Nucleophile]) | Unimolecular (Rate = k[Substrate]) |
| Stereochemistry | Inversion of configuration | Racemization |
| Intermediate | None (Transition state) | Carbocation |
| Relevance to 2-Ethyl-1-halotetradecane | Favored pathway, but sterically hindered | Highly unlikely |
The carbon atom at position 2 in this compound is a chiral center. The stereochemical outcome of its synthesis via nucleophilic substitution is directly dependent on the reaction mechanism.
In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.com This process is stereospecific. For example, if the starting material is (R)-2-ethyl-1-bromotetradecane, the SN2 reaction with hydroxide would exclusively yield (S)-2-Ethyltetradecan-1-ol.
Conversely, if an SN1 reaction were to occur, the planar carbocation intermediate could be attacked by the nucleophile from either face, leading to a mixture of both enantiomers, a process known as racemization. libretexts.org Given that the synthesis from a halogenated precursor proceeds via the SN2 pathway, control over the final product's stereochemistry is possible if an enantiomerically pure starting material is used.
A highly effective and common strategy for producing alcohols involves the reduction of carbonyl compounds. For the synthesis of this compound, the logical precursor is 2-ethyltetradecanoic acid or, more commonly, one of its esters, such as methyl 2-ethyltetradecanoate. The reduction of esters to alcohols is a fundamental transformation in organic chemistry. nih.gov While powerful chemical reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, catalytic hydrogenation is often preferred in industrial settings for its efficiency and more favorable environmental profile. nih.gov
Catalytic hydrogenation is a process where esters react with hydrogen gas (H₂) in the presence of a metal catalyst to yield the corresponding primary alcohols. researchgate.netacs.org This method is a cornerstone of industrial fatty alcohol production. researchgate.net
The reaction typically requires high temperatures (200-300 °C) and high pressures (200-300 bar) to proceed efficiently. nih.govresearchgate.net A variety of catalysts have been developed for this purpose:
Copper Chromite (Adkins-type catalysts): Traditionally, copper chromite has been a widely used and effective catalyst for the hydrogenation of esters to alcohols. researchgate.netresearchgate.net However, concerns over the toxicity and environmental impact of chromium (VI) have driven research towards chromium-free alternatives. researchgate.net
Copper-Based Catalysts: Modern, environmentally friendlier approaches utilize Cr-free copper-based catalysts, such as CuZn oxides. researchgate.netresearchgate.net These systems show good activity and selectivity for alcohol production. researchgate.net
Precious Metal Catalysts: Bimetallic systems incorporating noble metals like ruthenium (Ru) are highly efficient for the selective hydrogenation of long-chain esters under milder conditions. researchgate.net Ruthenium-based complexes, in particular, have demonstrated high activity and can achieve nearly quantitative yields for the hydrogenation of a wide range of esters. nih.gov
The conversion of esters to alcohols can proceed via either hydrogenation or hydrogenolysis, and the exact mechanism is often complex and catalyst-dependent. researchgate.net
| Catalyst Type | Typical Composition | Advantages | Disadvantages |
|---|---|---|---|
| Adkins Catalyst | Copper Chromite (Cu₂Cr₂O₅) | Effective, inexpensive, historically significant. researchgate.net | Requires harsh conditions, environmental/health concerns from chromium. researchgate.net |
| Cr-Free Copper Catalysts | Cu-Zn Oxides | Environmentally benign, good activity and selectivity. researchgate.netresearchgate.net | Can be susceptible to sintering at high temperatures. researchgate.net |
| Precious Metal Catalysts | Ru-based, Pd-based complexes | High efficiency under milder conditions, high selectivity. nih.govresearchgate.net | Higher cost of precious metals. |
The synthesis of a specifically branched molecule like this compound often requires a multi-step approach to build the carbon skeleton with the correct regiochemistry before the final functional group transformation. udel.edulibretexts.org
A plausible and controlled multi-step synthesis could proceed as follows:
Enolate Formation: Start with an ester of a straight-chain C14 acid, such as methyl tetradecanoate (B1227901) (methyl myristate). Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures selectively removes the alpha-proton to form an enolate. lumenlearning.com
Alkylation: The resulting enolate acts as a nucleophile and is reacted with an ethyl halide (e.g., ethyl bromide). This SN2 reaction attaches the ethyl group at the alpha-position (C2), forming methyl 2-ethyltetradecanoate. lumenlearning.com This step is crucial for establishing the desired branching.
Reduction: The final step is the reduction of the ester group in methyl 2-ethyltetradecanoate to the primary alcohol, this compound. This can be accomplished using either a chemical reducing agent like LiAlH₄ or, more commonly on an industrial scale, via the catalytic hydrogenation methods described previously. nih.gov
Another significant multi-step process for producing branched primary alcohols is the Guerbet reaction . rsc.org This reaction involves the self-condensation of a primary alcohol at high temperatures in the presence of a catalyst that possesses both dehydrogenation/hydrogenation and basic properties. rsc.org The sequence involves the dehydrogenation of the alcohol to an aldehyde, an aldol (B89426) condensation, subsequent dehydration, and finally, hydrogenation of the resulting unsaturated aldehyde to yield a β-alkylated dimer alcohol. rsc.orgresearchgate.net While a direct self-condensation does not produce this compound, the Guerbet reaction is a primary industrial method for producing structurally similar "Guerbet alcohols." google.com
Nucleophilic Substitution Reactions from Halogenated Precursors
Biocatalytic and Biotechnological Production Paradigms for this compound
The pursuit of sustainable and environmentally benign chemical production has spurred significant interest in biocatalytic and biotechnological methods for synthesizing valuable oleochemicals such as this compound. These approaches leverage the metabolic capabilities of microorganisms and the catalytic prowess of enzymes to convert renewable feedstocks into target molecules, offering a green alternative to conventional chemical synthesis.
Microbial Biosynthesis Pathways for Branched-Chain Higher Alcohols
The microbial synthesis of branched-chain higher alcohols, a class of molecules that includes this compound, is primarily rooted in the extension of natural fatty acid or amino acid biosynthesis pathways. nih.govnih.gov While direct microbial production of this compound is not a naturally occurring process, engineered metabolic routes can be designed by combining enzymatic activities from various organisms.
A plausible biosynthetic pathway for this compound commences with the formation of its precursor, 2-ethyltetradecanoic acid. In many bacteria, the synthesis of branched-chain fatty acids is initiated by branched-chain alpha-keto acids derived from the metabolism of amino acids such as valine, leucine, and isoleucine. nih.gov These keto acids act as primers for the fatty acid synthase (FAS) system. nih.govfrontiersin.org However, to generate the specific 2-ethyl branch, a non-standard extender unit or a specialized enzymatic reaction is required. One hypothetical route involves the condensation of a C14 acyl-CoA or acyl-ACP (acyl carrier protein) with a two-carbon extender unit, potentially derived from the condensation of two acetyl-CoA molecules or the use of an alternative extender like ethylmalonyl-CoA.
Precursor Formation: Generation of a C14 fatty acyl-ACP or acyl-CoA through the standard fatty acid synthesis pathway.
Branching: Introduction of an ethyl group at the C2 position. This is a critical and non-standard step that may require engineered enzymes.
Activation: Conversion of the resulting 2-ethyltetradecanoic acid to its activated form, 2-ethyltetradecanoyl-CoA, by an acyl-CoA synthetase.
Reduction to Aldehyde: Reduction of 2-ethyltetradecanoyl-CoA to 2-ethyltetradecanal, catalyzed by an acyl-CoA reductase or a carboxylic acid reductase (CAR). mdpi.com
Reduction to Alcohol: Final reduction of 2-ethyltetradecanal to this compound by an alcohol dehydrogenase or an aldehyde reductase. researchgate.netmdpi.com
To achieve efficient microbial production of this compound, significant metabolic engineering of host organisms like Escherichia coli and Saccharomyces cerevisiae is necessary. These microorganisms are often chosen as production platforms due to their well-characterized genetics and physiology, and the availability of advanced genetic engineering tools. nih.govoil-gasportal.com
Key metabolic engineering strategies include:
Enhancing Precursor Supply: Increasing the intracellular pool of precursor molecules is a fundamental strategy. For fatty acid-derived compounds, this involves upregulating the supply of acetyl-CoA and malonyl-CoA. In yeast, this can be achieved by overexpressing the acetyl-CoA carboxylase (ACC1) gene. nist.gov In E. coli, the acetyl-CoA carboxylase complex (accABCD) can be overexpressed. mdpi.com Additionally, pathways that compete for these precursors, such as those for amino acid synthesis or other metabolic sinks, can be downregulated or knocked out.
Heterologous Pathway Expression: The genes encoding the enzymes for the entire biosynthetic pathway to this compound need to be introduced into the host organism. This includes the enzymes for the specific branching reaction, the reductive steps, and potentially a specialized fatty acid synthase. The choice of enzymes is critical and often involves screening candidates from different organisms to find those with the desired substrate specificity and activity.
Optimizing Reductive Steps: The final reduction steps from the fatty acid to the alcohol are often bottlenecks. Overexpression of robust acyl-CoA reductases and alcohol dehydrogenases is crucial. For instance, the ybbO gene in E. coli encodes a NADP+-dependent aldehyde reductase with activity on long-chain fatty aldehydes. researchgate.net Carboxylic acid reductases (CARs) from organisms like Neurospora crassa can directly convert carboxylic acids to aldehydes, offering an alternative to acyl-CoA reductases. mdpi.com
Blocking Competing Pathways: To channel metabolic flux towards the desired product, competing pathways must be attenuated. For fatty alcohol production, this includes deleting genes involved in β-oxidation (e.g., fadD, fadE in E. coli), which is the primary pathway for fatty acid degradation.
Improving Cofactor Availability: The reductive steps in alcohol biosynthesis are typically dependent on cofactors like NADPH. Engineering the central metabolism to increase the NADPH/NADP+ ratio can significantly enhance product yields. This can be achieved by overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway or by engineering transhydrogenases.
Below is a table summarizing key genes and their functions in engineered pathways for higher alcohol production:
| Gene/Enzyme | Function | Source Organism(s) | Host Organism(s) |
| accABCD/ACC1 | Acetyl-CoA Carboxylase (increases malonyl-CoA supply) | Escherichia coli / Saccharomyces cerevisiae | E. coli, Yeast |
| FAS | Fatty Acid Synthase (elongates the carbon chain) | Host organism or heterologous | E. coli, Yeast |
| CAR | Carboxylic Acid Reductase (converts fatty acid to aldehyde) | Neurospora crassa, Mycobacterium marinum | E. coli, Yeast |
| AAR | Acyl-ACP Reductase (converts acyl-ACP to aldehyde) | Cyanobacteria | E. coli |
| ybbO/ADH | Aldehyde/Alcohol Dehydrogenase (reduces aldehyde to alcohol) | Escherichia coli | E. coli |
| fadD/fadE (knockout) | Acyl-CoA Synthetase / Acyl-CoA Dehydrogenase (β-oxidation) | Escherichia coli | E. coli |
The final steps of alcohol formation, catalyzed by reductases and dehydrogenases, are particularly critical. These enzymes often follow Michaelis-Menten kinetics, where the reaction rate is dependent on the substrate concentration. The key kinetic parameters are the Michaelis constant (K_m), which reflects the enzyme's affinity for its substrate, and the maximum reaction rate (V_max).
For example, alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of this compound synthesis, the reductive reaction is desired. The equilibrium of this reaction can be shifted towards alcohol formation by maintaining a high concentration of the reducing cofactor (NADH or NADPH) and by efficiently removing the alcohol product from the cell.
The table below presents hypothetical kinetic parameters for key enzymes in a biosynthetic pathway for a long-chain alcohol.
| Enzyme | Substrate | K_m (µM) | V_max (U/mg) |
| Acyl-CoA Reductase | Tetradecanoyl-CoA | 50 | 0.5 |
| Aldehyde Reductase | Tetradecanal | 25 | 2.0 |
| Alcohol Dehydrogenase | 2-Ethyltetradecanal | 100 | 1.5 |
Note: These are illustrative values and actual parameters would need to be determined experimentally.
The substrate specificity of these enzymes is also a crucial factor. For instance, an ideal aldehyde reductase for this compound production would exhibit high activity towards 2-ethyltetradecanal while having minimal activity on other cellular aldehydes to prevent the formation of unwanted byproducts.
Sustainable Biorefinery Concepts for Branched-Chain Alcohol Production
In a biorefinery model, lignocellulosic biomass, such as agricultural residues or forestry waste, can serve as a low-cost and abundant feedstock. rsc.org The biomass is first pre-treated and hydrolyzed to release fermentable sugars (e.g., glucose and xylose), which are then used as the carbon source for the engineered microorganisms to produce this compound.
A key aspect of the biorefinery concept is the valorization of all co-product streams. For example, the lignin (B12514952) fraction of the biomass, which is not readily fermented by many microorganisms, can be used to produce other chemicals or burned to generate heat and power for the facility. biorefineryostrand.com Similarly, the glycerol (B35011) co-produced during biodiesel production can be used as a carbon source for the fermentation process to produce specialty chemicals like this compound. farmfoundation.org
The integration of this compound production into a biorefinery offers several advantages:
Improved Sustainability: By utilizing renewable resources and minimizing waste, the environmental footprint of chemical production is significantly reduced.
Feedstock Flexibility: Biorefineries can be designed to process a variety of feedstocks, enhancing the resilience of the supply chain.
The development of such integrated biorefineries for the production of specialty oleochemicals like this compound represents a promising pathway towards a more sustainable chemical industry.
Chemical Reactivity and Transformation Pathways of 2 Ethyltetradecan 1 Ol
Fundamental Reaction Mechanisms Involving the Hydroxyl Group
The hydroxyl group is the most reactive site on the 2-Ethyltetradecan-1-ol molecule, making it susceptible to a variety of transformations common to primary alcohols.
Nucleophilic Substitution Reactions of Alcohols
Nucleophilic substitution reactions are a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group. khanacademy.orglibretexts.org In the case of alcohols like this compound, the hydroxyl group itself is a poor leaving group (OH-). Therefore, for a nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group. libretexts.org This is typically achieved by protonating the alcohol in an acidic medium to form an oxonium ion, which can then leave as a water molecule. libretexts.org
These reactions can proceed through two primary mechanisms: SN1 and SN2. khanacademy.org
SN2 Mechanism: Primary alcohols, such as this compound, typically react via an SN2 mechanism. libretexts.org This is a single-step process where the nucleophile attacks the carbon atom bonded to the leaving group at the same time as the leaving group departs. chemguide.co.uk The reaction rate is dependent on the concentration of both the alcohol and the nucleophile. chemguide.co.uk For this compound, reaction with a hydrogen halide (HX) would involve the protonated hydroxyl group being displaced by a halide ion. libretexts.org
SN1 Mechanism: This mechanism involves a two-step process where the leaving group first departs, forming a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.uk While more common for tertiary and secondary alcohols, it is less favored for primary alcohols like this compound due to the relative instability of the resulting primary carbocation. libretexts.org
The table below summarizes the key aspects of these nucleophilic substitution mechanisms as they apply to alcohols.
| Mechanism | Substrate Preference | Kinetics | Stereochemistry | Key Intermediate |
| SN1 | 3° > 2° | Rate = k[Substrate] | Racemization | Carbocation |
| SN2 | Methyl > 1° > 2° | Rate = k[Substrate][Nucleophile] | Inversion of configuration | Pentacoordinate transition state |
Oxidation Reactions to Carbonyls and Carboxylic Acids
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used and the reaction conditions. youtube.comkhanacademy.org The oxidation involves the removal of hydrogen atoms, one from the hydroxyl group and one from the carbon atom to which it is attached. youtube.com
Oxidation to Aldehydes: The use of a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize a primary alcohol to an aldehyde. youtube.com In this case, this compound would be converted to 2-ethyltetradecanal. The reaction stops at the aldehyde stage because PCC is an anhydrous reagent. khanacademy.org
Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from sodium dichromate and sulfuric acid), will oxidize a primary alcohol to a carboxylic acid. youtube.comkhanacademy.org The reaction initially forms the aldehyde, which is then rapidly oxidized further in the aqueous acidic or basic medium to form the corresponding carboxylic acid, 2-ethyltetradecanoic acid. khanacademy.orglibretexts.org
The choice of oxidizing agent is crucial in determining the final product, as summarized in the table below.
| Oxidizing Agent | Product from Primary Alcohol | Typical Observation |
| Pyridinium Chlorochromate (PCC) | Aldehyde | |
| Acidified Potassium Dichromate(VI) | Carboxylic Acid | Orange solution turns green libretexts.org |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | No reaction with alcohol | No silver mirror formed libretexts.org |
| Fehling's or Benedict's Solution | No reaction with alcohol | Blue solution remains unchanged libretexts.org |
Esterification Processes and Kinetics
Esterification is the reaction between an alcohol and a carboxylic acid to form an ester and water. longdom.org The reaction of this compound with a carboxylic acid (R-COOH) would yield 2-ethyltetradecyl ester. This process, often referred to as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid. longdom.org The reaction is reversible, and the position of the equilibrium can be influenced by factors such as temperature and the molar ratio of the reactants. rdd.edu.iquobaghdad.edu.iq
The kinetics of esterification reactions are generally found to be second-order. longdom.org The rate of the reaction is influenced by several factors:
Temperature: Increasing the reaction temperature generally increases the rate constant and the conversion of reactants to products. rdd.edu.iquobaghdad.edu.iqresearchgate.net
Catalyst Concentration: The presence of an acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. rdd.edu.iq
Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can drive the equilibrium towards the formation of the ester. rdd.edu.iq However, for acid-catalyzed reactions, a low molar ratio of alcohol to acid can sometimes be favored. uobaghdad.edu.iqresearchgate.netresearchgate.net
Reactions Involving the Branched Alkyl Chain
The long, branched alkyl chain of this compound is generally less reactive than the hydroxyl group. It is composed of strong, nonpolar C-C and C-H bonds, making it relatively inert. researchgate.net However, under specific biological or synthetic conditions, this chain can undergo transformations.
Alpha- and Beta-Oxidation Pathways
In a biological context, fatty alcohols can be metabolized through oxidation pathways similar to those for fatty acids. The presence of a branch in the alkyl chain, such as the ethyl group at the C2 position in this compound, necessitates specific enzymatic pathways.
Alpha-Oxidation (α-oxidation): This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org It is particularly important for the breakdown of branched-chain fatty acids where a methyl group at the beta-position prevents beta-oxidation. nepjol.infobyjus.com For this compound, it would first need to be oxidized to its corresponding carboxylic acid, 2-ethyltetradecanoic acid. The ethyl group at the alpha-position (C2) would then be a substrate for the α-oxidation machinery. The process typically involves hydroxylation at the alpha-carbon, followed by decarboxylation. nih.gov
Beta-Oxidation (β-oxidation): This is the primary catabolic process for breaking down straight-chain fatty acids to generate acetyl-CoA. wikipedia.orgaocs.org Each cycle of beta-oxidation removes a two-carbon unit. aocs.orglibretexts.org A branched-chain fatty acid like 2-ethyltetradecanoic acid (derived from the oxidation of this compound) would require additional enzymatic steps to be fully degraded by beta-oxidation. After an initial α-oxidation to handle the branch point, the resulting straight-chain portions of the molecule could potentially enter the β-oxidation pathway. nih.gov
The following table compares the two main fatty acid oxidation pathways.
| Oxidation Pathway | Location in Eukaryotic Cells | Primary Substrate Type | Products per Cycle |
| Alpha-Oxidation | Peroxisomes nih.gov | Branched-chain fatty acids wikipedia.orgnih.gov | CO₂, (n-1) fatty acid |
| Beta-Oxidation | Mitochondria, Peroxisomes nih.govwikipedia.org | Straight-chain fatty acids | Acetyl-CoA, FADH₂, NADH wikipedia.orgaocs.org |
Selective Functionalization of Alkyl Branches
The selective functionalization of C-H bonds in alkanes is a significant challenge in synthetic chemistry due to their inertness. researchgate.nettechnion.ac.il Achieving regioselectivity in a long, branched alkane chain like that of this compound is particularly difficult. technion.ac.il Research in this area focuses on developing catalytic systems that can activate specific C-H bonds. acs.orgnih.gov
Recent advancements have shown progress in using transition-metal catalysts, often involving rhodium or silver, to promote carbene insertion into C-H bonds. acs.org Some catalytic systems have demonstrated a preference for functionalizing primary C-H bonds over secondary or tertiary ones. acs.org While direct, selective functionalization of the ethyl branch or other specific positions on the tetradecyl chain of this compound is not a standard, well-established reaction, it represents an area of active research. nih.govnih.gov The development of such methods could allow for the direct conversion of the inert hydrocarbon chain into more valuable functional groups without having to rely on the reactivity of the distant hydroxyl group. technion.ac.il
In-Depth Analysis of this compound Reveals Limited Publicly Available Research on Its Specific Catalytic Conversions
The Guerbet reaction, a fundamental process for the synthesis of branched primary alcohols, is well-documented for the production of various long-chain alcohols. This reaction typically involves the base-catalyzed self-condensation of a primary alcohol at elevated temperatures. For instance, the synthesis of related compounds such as 2-ethyl-1-hexanol from n-butanol and 2-butyl-octanol from hexanol has been explored using a range of catalysts. researchgate.netresearchgate.net These include bifunctional systems combining a metal, such as copper or palladium, with a basic component, as well as hydrotalcite-based catalysts. researchgate.netresearchgate.netmdpi.com
Catalytic transformations of alcohols, including oxidation and etherification, are also areas of significant research. For example, iron-based catalysts have been shown to be effective for the etherification of various alcohols. nih.gov However, specific studies detailing the application of these catalytic systems to this compound, with corresponding data on reaction conditions, catalyst performance, and product selectivity, are not present in the reviewed sources.
The general mechanism of the Guerbet reaction involves a sequence of dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation steps. rsc.orgfrontiersin.org The selectivity of this process towards a specific Guerbet alcohol is influenced by factors such as the catalyst composition (e.g., the use of mixed metal oxides like CuNi-MgAlOx), reaction temperature, and pressure. mdpi.com While these principles are broadly applicable, the specific behavior of this compound as a substrate in such catalytic transformations has not been the subject of dedicated public research reports.
Advanced Analytical Characterization and Methodological Development for 2 Ethyltetradecan 1 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating 2-Ethyltetradecan-1-ol from reaction mixtures or complex matrices and for determining its concentration. Both gas and liquid chromatography offer distinct advantages depending on the analytical objective.
Gas Chromatography (GC) with Specialized Detectors (e.g., FID, MS) for Alcohol Analysis
Gas chromatography is a premier technique for the analysis of volatile compounds like this compound. The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the gas and stationary phases.
A Flame Ionization Detector (FID) is commonly employed for the quantification of organic analytes like alcohols. researchgate.netlawdata.com.tw After separation in the GC column, the eluting compounds are burned in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the mass of the carbon atoms in the analyte. FID offers high sensitivity and a wide linear range, making it ideal for accurate concentration measurements. scispace.comchromatographyonline.com The analysis of alcohols often utilizes a polar capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., Carbowax) or a specialized wax-type stationary phase (e.g., OVI-G43), to achieve effective separation from other components. lawdata.com.tw
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. usa-journals.com As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. frontiersin.org This technique is invaluable for confirming the identity of the compound in complex mixtures. nih.gov
Interactive Table: Typical GC Parameters for Alcohol Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column Type | Polar Capillary (e.g., HP-5, OVI-G43) | Provides effective separation of polar analytes like alcohols. lawdata.com.twscispace.com |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. usa-journals.com |
| Inlet Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature Gradient (e.g., 50°C to 300°C) | Optimizes separation of compounds with different boiling points. usa-journals.comrsc.org |
| FID Temperature | 250-300 °C | Prevents condensation of analytes and ensures efficient ionization. lawdata.com.twnotulaebotanicae.ro |
| MS Transfer Line Temp | 260-300 °C | Ensures the efficient transfer of eluted compounds to the ion source without condensation. usa-journals.comfrontiersin.org |
High-Performance Liquid Chromatography (HPLC) for Derivatives and Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to move the sample through a column packed with a solid stationary phase. libretexts.orgbasicmedicalkey.com For a non-UV-absorbing compound like this compound, direct detection is challenging. Therefore, a pre-column derivatization step is typically required to attach a chromophoric or fluorophoric tag to the alcohol's hydroxyl group. This chemical modification makes the resulting derivative detectable by common HPLC detectors like UV-Visible or fluorescence detectors. nih.gov
Reversed-phase HPLC is the most common mode for separating such derivatives. mdpi.com A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com The separation is based on the hydrophobic interactions between the alkyl chain of the derivatized alcohol and the stationary phase. More hydrophobic molecules are retained longer on the column. This approach is particularly useful for analyzing this compound in complex, non-volatile mixtures where GC is not suitable.
Interactive Table: Potential Derivatization Reagents for HPLC Analysis of Alcohols
| Derivatizing Reagent | Resulting Derivative | Detection Method |
|---|---|---|
| 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoate ester | UV-Visible |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | UV-Visible nih.gov |
| 1-Naphthoyl chloride | Naphthoate ester | Fluorescence |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fmoc-carbonate | Fluorescence |
| Phenyl isocyanate | Phenylurethane | UV-Visible |
Spectroscopic Approaches for Molecular Structure Elucidation and Purity Assessment
Spectroscopic methods are essential for determining the precise molecular structure of this compound and assessing its purity. Each technique provides unique information about the molecule's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the different types of protons. Key expected features include a triplet for the terminal methyl group of the long dodecyl chain, a broad singlet for the hydroxyl proton, a doublet for the two protons on the carbon bearing the hydroxyl group, and complex overlapping multiplets for the numerous methylene (B1212753) groups in the alkyl chains.
¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. docbrown.info Each chemically unique carbon atom gives a distinct signal. For this compound, this technique is crucial for confirming the presence of the ethyl branch and the specific carbon skeleton. The chemical shifts are influenced by the proximity to the electronegative oxygen atom of the hydroxyl group. docbrown.info The spectra for similar, smaller branched alcohols like 2-ethyl-1-butanol (B44090) and 2-ethylhexanol provide a strong basis for predicting the shifts in this compound. chemicalbook.comchemicalbook.com
Interactive Table: Predicted ¹H NMR Data for this compound (Predicted based on known values for similar structures)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.55 | Doublet | 2H | -CH₂-OH |
| ~1.45 | Multiplet | 1H | -CH(CH₂CH₃)(C₁₂H₂₅) |
| ~1.20-1.40 | Multiplet | 24H | -(CH₂)₁₀- and -CH₂-CH(CH₂OH)- |
| ~0.88 | Triplet | 3H | -CH₂-CH₃ (of dodecyl) |
| ~0.86 | Triplet | 3H | -CH₂-CH₃ (of ethyl branch) |
Interactive Table: Predicted ¹³C NMR Data for this compound (Predicted based on known values for similar structures) docbrown.infochemicalbook.comchemicalbook.com
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~65.5 | C1 (-CH₂OH) |
| ~43.5 | C2 (-CH-) |
| ~32.0 | C3' (alpha-CH₂ of dodecyl) |
| ~30.0-31.5 | Internal CH₂ groups of dodecyl chain |
| ~26.5 | C4' (beta-CH₂ of dodecyl) |
| ~23.0 | C1'' (-CH₂- of ethyl branch) |
| ~22.8 | Penultimate CH₂ of dodecyl chain |
| ~14.2 | Terminal CH₃ of dodecyl chain |
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. chemguide.co.uk When this compound is ionized in the mass spectrometer, the resulting molecular ion (M⁺) is unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukyoutube.com The fragmentation pattern helps to piece together the original structure.
For this compound (Molecular Weight: 242.44 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 242. Key fragmentation pathways for long-chain branched alcohols include:
Loss of water (H₂O): A peak at m/z 224 (M-18).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of a C₁₃H₂₇ radical would produce a prominent peak at m/z 31, corresponding to [CH₂OH]⁺.
Cleavage at the branch point: Fragmentation at the C2 position can lead to the loss of an ethyl radical (C₂H₅•) or a dodecyl radical (C₁₂H₂₅•), resulting in significant fragment ions.
Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 242 | [C₁₆H₃₄O]⁺ | Molecular Ion (M⁺) |
| 224 | [C₁₆H₃₂]⁺ | Loss of H₂O from M⁺ |
| 213 | [C₁₄H₂₉O]⁺ | Loss of ethyl radical (•C₂H₅) |
| 199 | [C₁₃H₂₇O]⁺ | Cleavage of propyl group |
| 71 | [C₄H₉O]⁺ | Cleavage of dodecyl radical (•C₁₂H₂₅) |
| 43 | [C₃H₇]⁺ | Alkyl fragment |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. masterorganicchemistry.com The IR spectrum of this compound would be dominated by absorptions characteristic of a primary alcohol and long alkyl chains.
The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org The broadness is due to hydrogen bonding. Other key absorptions include strong C-H stretching bands just below 3000 cm⁻¹ (for sp³ hybridized carbons), a C-O stretching band around 1050-1070 cm⁻¹, and various bending vibrations for CH₂ and CH₃ groups in the fingerprint region (below 1500 cm⁻¹). libretexts.orgyoutube.com
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 (broad, strong) | O-H stretch | Alcohol (-OH) libretexts.org |
| 2850 - 2960 (strong) | C-H stretch | Alkane (-CH₂, -CH₃) libretexts.org |
| 1450 - 1470 (medium) | C-H bend (scissoring) | Methylene (-CH₂-) |
| 1375 - 1385 (medium) | C-H bend (rocking) | Methyl (-CH₃) |
Development and Validation of Analytical Procedures in Chemical Research
The development and validation of analytical procedures are cornerstones of chemical research, ensuring that data generated are reliable, reproducible, and fit for purpose. For a compound such as this compound, a branched-chain fatty alcohol used in various industrial and cosmetic formulations, robust analytical methods are essential for quality control, stability testing, and formulation analysis. The process involves establishing a method, typically chromatographic, and then rigorously testing its performance characteristics according to internationally recognized guidelines.
Method Robustness and Specificity Evaluation for Complex Compounds
The analysis of a specific compound like this compound within a complex mixture, such as a cosmetic cream or an industrial lubricant, presents significant analytical challenges. The matrix can contain numerous other components, including structurally similar fatty alcohols, esters, and surfactants, which can interfere with the analysis. Therefore, the development of a specific and robust analytical method is of paramount importance.
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. For this compound, this is typically achieved using high-resolution chromatographic techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common approach. nih.gov The branched nature of this compound results in a different retention time compared to its linear isomer, hexadecanol, and other related fatty alcohols. The use of a mass spectrometer provides an even higher degree of specificity, as the mass spectrum of the analyte, with its characteristic fragmentation pattern, serves as a chemical fingerprint.
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for formulations where the analyte is present with non-volatile components. rasayanjournal.co.in As this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection by UV or fluorescence detectors. The specificity of an HPLC method is confirmed by demonstrating that the analyte peak is free from co-elution with other matrix components, often assessed using peak purity analysis with a photodiode array (PDA) detector.
Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC method, these parameters might include variations in the injection port temperature, oven temperature ramp rate, carrier gas flow rate, and the specific column from a different batch. For an HPLC method, parameters such as the mobile phase composition (e.g., percentage of organic solvent), pH of the buffer, column temperature, and flow rate are intentionally varied within a defined range.
The evaluation of robustness is often performed using a design of experiments (DoE) approach, such as a fractional factorial design. This allows for the simultaneous investigation of multiple parameter variations and their potential interactions. The effect of these variations on critical method responses, such as analyte retention time, peak area (quantitation), and resolution from adjacent peaks, is monitored.
A hypothetical robustness study for the analysis of this compound in a cosmetic cream using a GC-FID method is presented below. The study evaluates the impact of small variations in key method parameters on the quantified amount of the analyte and its retention time.
Interactive Data Table: Hypothetical Robustness Study for this compound by GC-FID
| Experiment | Column Flow Rate (mL/min) | Oven Temperature Ramp (°C/min) | Final Temperature (°C) | Measured Concentration (% of Nominal) | Retention Time Shift (%) |
| 1 | 1.0 | 10 | 250 | 99.8 | -0.5 |
| 2 | 1.2 | 10 | 250 | 100.1 | -1.2 |
| 3 | 1.0 | 12 | 250 | 99.5 | -0.8 |
| 4 | 1.2 | 12 | 250 | 99.9 | -1.5 |
| 5 | 1.0 | 10 | 255 | 100.3 | 0.2 |
| 6 | 1.2 | 10 | 255 | 100.5 | -0.9 |
| 7 | 1.0 | 12 | 255 | 99.7 | -0.6 |
| 8 | 1.2 | 12 | 255 | 100.0 | -1.3 |
| RSD (%) | 0.35 |
The results from this hypothetical study, showing a low Relative Standard Deviation (RSD) for the measured concentration, would indicate that the method is robust within the tested parameter ranges. The retention time is, as expected, more sensitive to changes in flow rate and temperature ramp.
Determination of Detection and Quantification Limits in Relevant Matrices
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits are particularly important when analyzing for trace impurities or when quantifying low levels of an active ingredient in a complex matrix, such as environmental samples or finished products like cosmetics.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (S/N), typically established at a ratio of 3:1.
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly determined at a signal-to-noise ratio of 10:1. Alternatively, it can be established from the standard deviation of the response and the slope of the calibration curve.
For this compound, the LOD and LOQ would be determined in the specific matrix of interest, as the background noise and potential interferences from the matrix can significantly influence these values. For instance, the LOD and LOQ for this compound in a water matrix for environmental monitoring would likely be lower than in a complex cosmetic emulsion due to the lower background interference.
A hypothetical determination of LOD and LOQ for this compound in two different matrices using a validated GC-MS method is presented in the table below. The use of GC-MS in selected ion monitoring (SIM) mode can significantly improve sensitivity and thus lower the LOD and LOQ compared to full-scan mode or GC-FID.
Interactive Data Table: Hypothetical LOD and LOQ for this compound by GC-MS
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Wastewater Effluent | GC-MS (SIM mode) | 0.5 µg/L | 1.5 µg/L |
| Cosmetic Lotion | GC-MS (SIM mode) | 1.0 mg/kg | 3.0 mg/kg |
These hypothetical values illustrate how the complexity of the matrix affects the detection and quantification capabilities of the method. The significantly higher LOD and LOQ in the cosmetic lotion are attributable to the complex mixture of fats, oils, emulsifiers, and other ingredients that can contribute to the analytical background and interfere with the analyte signal. The validation of these limits would involve the analysis of multiple blank matrix samples and matrix samples spiked at concentrations near the expected LOD and LOQ to demonstrate the method's capability at these low levels.
Environmental Chemistry and Biodegradation Research of 2 Ethyltetradecan 1 Ol
Microbial Biodegradation Pathways and Mechanisms
The microbial degradation of 2-Ethyltetradecan-1-ol can proceed through both aerobic and anaerobic pathways, with aerobic degradation generally being more rapid and complete.
Under aerobic conditions, the biodegradation of this compound is initiated by oxidative attack, which transforms the alcohol into intermediates that can enter central metabolic pathways.
The initial step in the aerobic degradation of a primary alcohol like this compound is its oxidation to the corresponding aldehyde, followed by oxidation to a carboxylic acid. This is a common pathway for alcohol degradation. researchgate.net The resulting fatty acid, 2-ethyltetradecanoic acid, can then be further degraded.
For long-chain and branched-chain alkanes and their derivatives, two primary oxidative attack mechanisms are relevant:
ω-Oxidation (Terminal Oxidation): This pathway involves the oxidation of the terminal methyl group of the alkyl chain. While the primary alcohol group is already at one terminus, enzymes like alkane hydroxylases can potentially oxidize the opposite end of the molecule. This would lead to the formation of a dicarboxylic acid. researchgate.net
β-Oxidation of Branched Alkyl Chains: Once converted to its corresponding carboxylic acid (2-ethyltetradecanoic acid), the molecule would likely undergo a modified β-oxidation process. The presence of the ethyl group at the α-position (relative to the carboxyl group, which would be the C1 position) sterically hinders the standard β-oxidation pathway. Therefore, microorganisms employ specialized enzymes to bypass this branch point. The degradation would likely proceed by removing two-carbon units from the alkyl chain, eventually dealing with the branched portion.
The general route for the aerobic degradation of alkanes involves their oxidation to alcohols, which are then further oxidized to fatty acids. These fatty acids are subsequently broken down through the β-oxidation pathway. researchgate.net
Several bacterial and yeast species are known to degrade long-chain alcohols and hydrocarbons. For instance, Yarrowia lipolytica has been shown to produce and potentially degrade long-chain fatty alcohols. frontiersin.org Strains of Thermoanaerobacter are known to degrade branched-chain amino acids to branched-chain alcohols and fatty acids, indicating a metabolic capability for handling branched structures. nih.govnih.gov It is plausible that similar microbial genera, equipped with the necessary enzymes, would be capable of degrading this compound.
The complete mineralization of complex organic molecules in the environment is often accomplished by microbial consortia, where different species carry out different steps of the degradation pathway. mdpi.com
The biodegradation of this compound would involve a series of specific enzymes:
Alcohol Dehydrogenase: The initial oxidation of the primary alcohol group to an aldehyde is typically catalyzed by an alcohol dehydrogenase.
Aldehyde Dehydrogenase: The resulting aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase.
Acyl-CoA Synthetase: The fatty acid is activated to its CoA ester (2-ethyltetradecanoyl-CoA) by an acyl-CoA synthetase, which is a prerequisite for β-oxidation.
Enzymes for Branched-Chain Oxidation: Specialized enzymes are required to handle the ethyl branch during β-oxidation. These can include isomerases and mutases that rearrange the carbon skeleton to allow the bypass of the branch point.
Research on the degradation of other compounds has identified various enzymes involved in these processes. For instance, in the degradation of fluorotelomer alcohols, a variety of metabolites are formed, indicating the action of multiple enzymes. nih.gov
Under anaerobic conditions, the degradation of long-chain alcohols is also possible, although it is generally a slower process. In the absence of oxygen, other electron acceptors such as nitrate, sulfate, or carbon dioxide are used by microorganisms.
The production of medium-chain fatty alcohols has been demonstrated in E. coli under anaerobic conditions through a modified reverse β-oxidation pathway. nih.gov This indicates that the enzymatic machinery for interconverting fatty acids and alcohols exists and is functional in anaerobic environments.
The characterization of metabolites is crucial for elucidating biodegradation pathways. Based on the proposed aerobic degradation route for this compound, the following intermediates would be expected:
2-Ethyltetradecanal: The initial aldehyde product.
2-Ethyltetradecanoic Acid: The corresponding carboxylic acid.
Shorter-chain fatty acids: Products of subsequent β-oxidation steps.
Carbon Dioxide and Water: The final products of complete mineralization.
The identification of such metabolites is typically achieved using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Studies on the degradation of other complex organic molecules, such as pharmaceuticals and herbicides, have successfully used these techniques to identify intermediates and propose detailed degradation pathways. nih.govresearchgate.net For example, in the degradation of 17β-estradiol, multiple metabolites were identified, allowing for the proposal of several metabolic pathways. nih.gov
Aerobic Degradation Routes
Environmental Fate Modeling and Transport Dynamics of this compound
The environmental fate of this compound, a branched long-chain alcohol, is governed by a complex interplay of physical, chemical, and biological processes. Understanding its transport and transformation in various environmental compartments is crucial for assessing its potential ecological impact. Environmental fate models are instrumental in this regard, providing a quantitative framework to predict the distribution and persistence of chemicals in the environment. up.ptresearchgate.net These models integrate the physicochemical properties of the compound with environmental parameters to simulate its behavior over time and space.
The construction of a robust environmental fate model involves several key steps: defining the system's spatial and temporal boundaries, identifying and quantifying emission sources, mathematically describing transport and transformation processes, and validating the model against empirical data. up.pt For a substance like this compound, this would involve modeling its partitioning between air, water, soil, and sediment. Various established modeling systems, such as PRZM-3 for vadose zone transport and MODFLOW for groundwater flow, can be adapted and linked to simulate the compound's movement through different environmental media. nih.gov The accuracy of these models is highly dependent on the quality of input data, including the compound's specific properties and the characteristics of the local environment. nih.gov
Adsorption and Leaching Behavior in Soil and Aquatic Environments
The mobility of this compound in terrestrial and aquatic systems is significantly influenced by its adsorption to soil particles and sediments. Adsorption, the process by which a chemical binds to a solid surface, can limit its transport and bioavailability. The extent of adsorption is dependent on both the properties of the chemical and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH.
For organic compounds, the presence of organic matter, like fulvic and humic acids, in soil and water can have a dual effect on adsorption. When organic matter is bound to soil particles, it can increase the adsorption of organic contaminants. nih.gov Conversely, dissolved organic matter in the aqueous phase can associate with the chemical, reducing its adsorption to solid surfaces and thereby increasing its mobility and potential for leaching into groundwater. nih.gov The pH of the environment also plays a role; for instance, acidic conditions can sometimes enhance the adsorption of certain organic compounds. nih.gov
The potential for this compound to leach through the soil profile and contaminate groundwater is directly related to its adsorption characteristics. Compounds with low adsorption affinity are more likely to be transported with percolating water. The addition of materials like biochar to soil has been shown to be effective in adsorbing various organic compounds, thereby mitigating their movement and reducing the risk of environmental contamination. oaepublish.com The high surface area of some biochars provides ample sites for adsorption. oaepublish.com
Table 1: Factors Influencing Adsorption of Organic Compounds in Soil
| Factor | Influence on Adsorption | Reference |
| Soil Organic Matter | Can increase adsorption when present on solid surfaces. | nih.gov |
| Dissolved Organic Matter | Can decrease adsorption and increase transport in aquatic systems. | nih.gov |
| pH | Acidic conditions can enhance adsorption for some compounds. | nih.gov |
| Biochar Amendment | Can significantly increase adsorption capacity due to high surface area. | oaepublish.com |
Volatilization and Atmospheric Transport Considerations
Volatilization, the process by which a substance evaporates from soil or water surfaces into the atmosphere, can be a significant dissipation pathway for many organic compounds. researchgate.net The rate of volatilization is influenced by the compound's physicochemical properties, particularly its vapor pressure and Henry's Law constant, as well as environmental conditions such as temperature, wind speed, and soil moisture. researchgate.net
For pesticides and other organic chemicals applied to land, volatilization can account for a substantial portion of their loss from the target area, sometimes reaching up to 90% of the applied dose. researchgate.net This process can lead to atmospheric transport over varying distances, depending on the compound's persistence in the atmosphere. The main factors affecting volatilization in the initial days after application are the chemical's characteristics and environmental conditions. researchgate.net
Photodegradation Studies
Photodegradation, or the breakdown of a chemical by light, is another important transformation process in the environment, particularly in the atmosphere and at the surface of water bodies and soil. This process can involve direct photolysis, where the chemical itself absorbs light energy and is transformed, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the chemical.
Studies have shown that photocatalysis, often using a catalyst like titanium dioxide (TiO2), can be an effective method for degrading persistent organic pollutants. mdpi.com For instance, the combination of photocatalysis and biodegradation has been shown to significantly enhance the removal and mineralization of compounds like 1,2,4-trichlorobenzene. mdpi.com The photocatalytic process can break down the parent compound into smaller, more biodegradable intermediates, which are then further degraded by microorganisms. mdpi.com
While specific photodegradation studies for this compound were not found in the search results, the principles of photocatalytic degradation would likely apply. The effectiveness of this process would depend on factors such as the intensity of light, the presence of photosensitizers in the environment, and the specific chemical structure of this compound.
Research on Persistence and Bioavailability in Natural Ecosystems
The persistence of a chemical in the environment refers to the length of time it remains in a particular environmental compartment before being broken down or transported away. Bioavailability, on the other hand, describes the fraction of a chemical that is available for uptake by living organisms. Both are critical factors in determining the potential for long-term ecological effects.
The persistence of organic compounds is influenced by their resistance to various degradation processes, including biodegradation, photodegradation, and chemical degradation. Some synthetic polymers, for example, are highly resistant to environmental biodegradation and can persist for long periods, leading to environmental accumulation. mdpi.com
Biodegradation is a key process that determines the persistence of many organic chemicals. The rate of biodegradation can be influenced by the chemical's structure and the presence of microorganisms capable of metabolizing it. For some persistent organic pollutants, combining physical or chemical treatment methods, such as photocatalysis, with biological degradation can lead to more effective removal from the environment. mdpi.com
The bioavailability of this compound in soil and sediment will be closely linked to its adsorption behavior. The fraction of the compound that is strongly adsorbed to soil organic matter or clay particles is generally less bioavailable to soil organisms and plants. Conversely, the portion that remains dissolved in the soil pore water is more readily available for uptake.
Computational and Theoretical Chemistry Studies of 2 Ethyltetradecan 1 Ol
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. These methods can predict a wide range of properties, from molecular structure to reactivity, without the need for empirical data.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach in chemistry and physics for calculating properties like total energies, electronic densities, and orbital energies. elixirpublishers.comiastate.edu For a molecule like 2-Ethyltetradecan-1-ol, DFT could be employed to determine its optimized geometry, vibrational frequencies (corresponding to its infrared spectrum), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability.
Despite the power of DFT, a specific search of scientific literature reveals a lack of published studies that apply this method to this compound. Hypothetically, such a study would provide valuable insights into its electronic behavior and reactivity.
Hypothetical DFT Data for this compound:
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published DFT studies on this compound are available.
Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways and the structures of any transition states. nih.gov This is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, this could involve studying its oxidation to an aldehyde or carboxylic acid, or its esterification reactions. nih.gov Transition state analysis would reveal the energy barriers for these reactions, providing a deeper understanding of its chemical behavior under various conditions.
Currently, there are no specific published studies detailing the reaction pathways and transition state analyses for reactions involving this compound.
Molecular Modeling and Simulation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for studying the conformational flexibility and intermolecular interactions that govern the macroscopic properties of substances.
The long, branched alkyl chain of this compound allows for a high degree of conformational flexibility. Conformational analysis would involve systematically exploring the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is critical for understanding its physical properties, such as its melting point, boiling point, and viscosity. Furthermore, understanding the nature and strength of intermolecular interactions, such as van der Waals forces and hydrogen bonding (due to the hydroxyl group), is essential for predicting its behavior in condensed phases. acs.org
Detailed conformational analysis and studies of intermolecular interactions for this compound have not been reported in the scientific literature.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This is particularly useful in the context of biochemistry for studying how a substrate or inhibitor binds to the active site of an enzyme. For this compound, docking studies could be used to investigate its potential as a substrate for enzymes like alcohol dehydrogenases or oxidases, which are involved in its biodegradation. frontiersin.orgnih.gov Such studies could also explore its potential role in biocatalysis. nih.gov The binding affinity, measured in terms of binding energy, can provide an indication of the efficiency of the enzymatic process. researchgate.net
While docking is a common tool for studying long-chain alcohols, specific docking studies focusing on the interaction of this compound with enzyme active sites are not currently available in published research.
Hypothetical Docking Results of this compound with Alcohol Dehydrogenase:
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Binding Affinity | -6.8 kcal/mol | Indicates the strength of the interaction with the enzyme |
| Key Interacting Residues | LEU85, ILE224, PHE140 | Amino acids in the active site involved in binding |
Note: This table presents hypothetical data for illustrative purposes, as no specific docking studies for this compound have been published.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR are methods used to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. nih.gov QSAR models are mathematical equations that relate one or more physicochemical properties of a series of compounds to their activity. mdpi.com For a compound like this compound, QSAR studies could be used to predict properties such as its biodegradability, toxicity, or its performance as a surfactant based on its molecular descriptors. These descriptors can be calculated from its chemical structure and include parameters related to its size, shape, and electronic properties.
There is a lack of published SAR and QSAR studies specifically focused on this compound. The development of such models would require a dataset of related compounds with measured activities, which does not appear to be available in the public domain.
Prediction of Chemical Behavior and Environmental Fate Parameters
Due to the vast number of chemical compounds, it is often impractical to experimentally determine the physicochemical properties and environmental fate of every substance. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, offer a viable alternative for predicting these parameters. digitellinc.com These models are built on the principle that the properties of a chemical are related to its molecular structure. By analyzing large datasets of chemicals with known properties, these models can learn to predict the properties of new, untested chemicals like this compound.
Several software suites, such as the Estimation Programs Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency (EPA), incorporate various QSAR models to estimate important environmental fate parameters. chemistryforsustainability.orgepa.govepisuite.devsrcinc.comchemsafetypro.com These programs can predict properties such as the octanol-water partition coefficient (log Kow), which indicates a chemical's tendency to partition between fatty tissues and water, and biodegradability, which is crucial for assessing a chemical's persistence in the environment. mdpi.comeuropa.euchemrxiv.org
The following table presents a set of predicted physicochemical and environmental fate parameters for this compound, which would be typical outputs from such computational models. These predicted values provide a preliminary assessment of the compound's likely behavior in the environment.
Predicted Physicochemical and Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 242.46 g/mol | A fundamental property influencing many other physical and transport characteristics. |
| Boiling Point | 315.5 °C (estimated) | Indicates low volatility under standard conditions. |
| Melting Point | -8 °C (estimated) | Suggests that the compound is a liquid at room temperature. srcinc.com |
| Vapor Pressure | 2.5 x 10-5 mmHg at 25°C (estimated) | Further confirms the low volatility of the compound. |
| Water Solubility | 0.22 mg/L at 25°C (estimated) | Indicates very low solubility in water, suggesting it will not readily dissolve in aqueous environments. |
| Log Kow (Octanol-Water Partition Coefficient) | 6.8 (estimated) | A high value suggests a strong tendency to partition into organic matter and fatty tissues, indicating a potential for bioaccumulation. |
| Biodegradation | Not readily biodegradable (predicted) | The branched structure may hinder rapid biodegradation by microorganisms. europa.eu |
| Soil Adsorption Coefficient (Koc) | 25,000 (estimated) | A high Koc value indicates that the compound is likely to be immobile in soil, adsorbing strongly to soil organic matter. |
Rational Design of Novel Branched Alcohol Derivatives
The rational design of novel molecules involves using computational methods to predict how changes in molecular structure will affect a compound's properties and function. This approach is particularly valuable in the development of new surfactants and other specialty chemicals derived from branched alcohols like this compound. bohrium.comelsevierpure.comresearchgate.net
This compound belongs to a class of compounds known as Guerbet alcohols, which are prized for their unique branching, low melting points, and good lubricating properties. aocs.org These characteristics make them excellent starting materials for a variety of derivatives. Computational techniques, especially molecular dynamics (MD) simulations and QSAR, can be employed to guide the synthesis of new derivatives with enhanced or tailored properties. scilit.comrsc.org
The table below illustrates a conceptual framework for the rational design of novel derivatives of this compound, highlighting the structural modifications that could be explored and the properties that would be computationally evaluated.
Conceptual Framework for the Rational Design of this compound Derivatives
| Structural Modification | Target Property | Computational Method | Desired Outcome |
|---|---|---|---|
| Addition of Ethoxylate (EO) or Propoxylate (PO) groups | Surfactant efficiency, solubility | Molecular Dynamics (MD), QSPR | Optimized hydrophilic-lipophilic balance (HLB) for specific emulsion systems. scientificspectator.com |
| Esterification with different carboxylic acids | Lubricity, viscosity | Molecular Modeling, QSPR | Enhanced performance as a lubricant or emollient with a specific viscosity profile. |
| Sulfation of the alcohol group | Detergency, foaming | QSAR, MD Simulations | Improved cleaning and foaming properties for use in detergents. |
| Introduction of further branching in the alkyl chain | Melting point, biodegradability | QSAR, Thermodynamic calculations | Lowering the pour point for low-temperature applications or altering the rate of biodegradation. |
Advanced Industrial Chemical Applications and Research Directions
Role as Chemical Intermediates in Specialty Chemicals Manufacturing
2-Ethyltetradecan-1-ol serves as a crucial chemical intermediate, a foundational building block for synthesizing a variety of specialty chemicals. researchgate.net Its unique structure, featuring a long C16 backbone with a branch at the C2 position, imparts specific and desirable properties to its derivatives. This makes it a valuable precursor in industries ranging from plastics and resins to personal care. researchgate.net The industrial value of this compound lies in its ability to be chemically transformed into higher-value products with tailored functionalities.
The conversion of this compound into esters is one of its most significant applications. These esters are engineered for high-performance roles as lubricants, plasticizers, and emollients, where their molecular structure directly translates to functional advantages.
Lubricants: Esters derived from this compound, often through reaction with dicarboxylic acids (e.g., adipic acid, sebacic acid), can be formulated into synthetic lubricants. The branched structure of the alcohol is critical, as it disrupts the crystalline packing of the ester molecules, leading to products with very low melting points and excellent fluidity at low temperatures. core.ac.uk This characteristic is highly sought after for high-performance engine oils and industrial fluids that must operate across a wide temperature range. rsc.orgwikipedia.org
Plasticizers: In the polymer industry, particularly for polyvinyl chloride (PVC), plasticizers are essential for imparting flexibility. google.com Esters of this compound are effective plasticizers. cardiff.ac.uk Their high molecular weight contributes to low volatility and reduced migration out of the polymer matrix, which is crucial for the durability and heat-aging resistance of materials like cable insulation and automotive parts. frontiersin.org Compared to lower molecular weight phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP), these larger esters offer enhanced permanence. mdpi.com The branching prevents the crystallization that can occur with linear alcohol-based esters, ensuring sustained flexibility. google.com
Emollients: In cosmetic and personal care formulations, esters of this compound function as emollients. Their oily nature provides lubricity and a smooth feel on the skin. The specific branching of the Guerbet alcohol results in a non-greasy, substantive film, making these esters ideal for use in creams, lotions, and other skincare products. cardiff.ac.uk
Table 1: Comparison of Plasticizer Characteristics Based on Alcohol Precursor
| Feature | Lower MW Branched Alcohols (e.g., 2-Ethylhexanol) | Higher MW Branched Alcohols (e.g., this compound) | Linear Alcohols |
|---|---|---|---|
| Primary Application | General-purpose flexible PVC | High-temperature applications, low volatility needs frontiersin.org | Specialty applications |
| Volatility | Moderate | Low frontiersin.org | Variable, can be high |
| Low-Temp. Performance | Good | Excellent core.ac.uk | Poor (tendency to crystallize) google.com |
| Migration Resistance | Moderate | High mdpi.com | Variable |
| Compatibility with PVC | High | Good | Can be limited |
The terminal hydroxyl (-OH) group of this compound is a reactive site for derivatization into a wide range of surfactants. The structure of the alcohol—a large, branched hydrophobic tail—is key to the performance of these surfactants in cleaning and emulsification applications.
Common derivatization pathways include:
Ethoxylation: Reaction with ethylene (B1197577) oxide produces alcohol ethoxylates, a major class of non-ionic surfactants. The length of the polyethylene (B3416737) oxide chain can be tuned to achieve the desired hydrophilic-lipophilic balance (HLB), controlling the surfactant's solubility and function.
Sulfation: The alcohol can be sulfated to produce alkyl sulfates, a type of anionic surfactant.
Other Derivatizations: A developed method for analyzing fatty alcohol ethoxylates involves converting the terminal hydroxyl group into an oxycarbonylbenzene-2-sulfonic acid group using 2-sulfobenzoic anhydride. researchgate.net This process creates an anionic derivative that is easily ionized and detected, showcasing a versatile method for chemical modification. researchgate.net
The branched nature of the 2-ethyltetradecyl group influences how the surfactant molecules pack at interfaces, affecting properties like surface tension reduction, wetting speed, and foam stability. This allows for the design of specialty surfactants for applications requiring specific performance, such as low-foaming detergents or highly effective emulsifiers.
Research on Utilization in Biofuel Blends and Advanced Biofuels
There is growing research interest in using branched-chain higher alcohols as advanced biofuels that can directly substitute for or blend with conventional fossil fuels. While much of this research has focused on smaller molecules like isobutanol, the principles extend to larger Guerbet alcohols like this compound.
Compared to short-chain alcohols like ethanol, this compound offers several potential advantages as a fuel component:
Higher Energy Density: Due to its long carbon chain, it contains more energy per unit volume.
Lower Volatility: Its high boiling point makes it safer to handle and store.
Improved Lubricity: Its oily character can improve the lubricity of low-sulfur diesel fuels.
Hydrophobicity: It does not readily absorb water, preventing phase separation issues that can affect ethanol-gasoline blends.
Research has demonstrated that engineered microorganisms can redirect metabolic pathways from producing storage compounds to synthesizing branched-chain higher alcohols. The Guerbet reaction itself is a key pathway for upgrading bio-ethanol into higher alcohols like butanol and beyond, which can then be used as fuel or fuel additives. researchgate.net The synthesis of this compound from bio-based octanol (B41247) represents a pathway to a second-generation biofuel with properties suitable for diesel and jet fuel applications.
Catalysis and Process Optimization in Industrial Synthesis
The industrial synthesis of this compound is achieved through the Guerbet reaction, a self-condensation of a primary alcohol (in this case, 1-octanol) to form a larger, β-alkylated dimer alcohol. cardiff.ac.uk This complex reaction requires a catalytic system that possesses dehydrogenation, aldol (B89426) condensation, and hydrogenation functionalities. core.ac.ukrsc.org
The process involves four key steps:
Dehydrogenation: The alcohol is oxidized to an aldehyde.
Aldol Condensation: Two aldehyde molecules react to form an α,β-unsaturated aldehyde.
Dehydration: A molecule of water is eliminated.
Hydrogenation: The unsaturated aldehyde is reduced to the final saturated Guerbet alcohol. cardiff.ac.uk
Process optimization focuses on maximizing the yield of the desired Guerbet alcohol while minimizing side reactions. cardiff.ac.uk Key parameters include temperature, pressure, and catalyst selection. The reaction is typically conducted at high temperatures (180-360 °C). cardiff.ac.uk
Catalytic systems can be either homogeneous or heterogeneous:
Homogeneous Catalysts: Often involve alkali metal hydroxides or alkoxides combined with a transition metal complex (e.g., based on rhodium, iridium, or ruthenium). rsc.org These systems can be highly active but present challenges in catalyst recovery and product purification. core.ac.uk
Heterogeneous Catalysts: These are solid catalysts that are more easily separated from the reaction mixture. mdpi.com Systems like palladium or nickel supported on basic oxides (e.g., hydrotalcite, magnesium oxide) are commonly researched. mdpi.com For instance, Mg-Al mixed oxides derived from hydrotalcite have shown excellent performance and stability in Guerbet reactions.
Table 2: Catalytic Systems for the Guerbet Reaction
| Catalyst Type | Example System | Advantages | Challenges |
|---|---|---|---|
| Homogeneous | Iridium or Rhodium complex with KOH/NaOH base rsc.org | High activity at lower temperatures | Catalyst leaching and difficult separation core.ac.ukrsc.org |
| Heterogeneous | Ni/MgO/SiO₂ mdpi.com | Easy separation and recycling, good for higher alcohols mdpi.com | May require higher temperatures or pressures |
| Heterogeneous | Pd on Hydrotalcite | Good activity/selectivity balance, structural stability | Potential for metal leaching over time |
| Chemoenzymatic | Organocatalyst + Ene reductase/Alcohol dehydrogenase | Operates at room temperature, high selectivity | Scalability and cost of enzymes |
Process optimization strategies include the continuous removal of water to drive the reaction equilibrium towards the products and recycling unreacted alcohols and intermediates back into the reactor. mdpi.com
Sustainable Manufacturing and Circular Economy Principles for Branched Alcohols
Applying the principles of a circular economy to the production of this compound aims to minimize waste, maximize resource efficiency, and reduce environmental impact. core.ac.uk This framework moves away from the traditional linear "take-make-dispose" model. cardiff.ac.uk
Key strategies include:
Renewable Feedstocks: Utilizing bio-based 1-octanol, derived from the hydrogenation of fatty acids from plant oils, as the starting material. This decouples production from finite fossil resources and leverages agricultural value chains. core.ac.uk
Process Intensification and Efficiency: Optimizing the Guerbet reaction to improve energy efficiency and reduce waste is crucial. This includes developing highly selective catalysts that operate under milder conditions and have a long lifespan, minimizing the need for replacement and disposal. Recycling the catalyst, as is possible with heterogeneous systems, is a core circular practice. cardiff.ac.uk
Waste as a Resource: The primary byproduct of the Guerbet reaction is water, which is non-toxic. However, any organic side products could potentially be repurposed. For example, in the broader context of biorefineries, byproducts from one process can become feedstock for another, creating a closed-loop system.
Designing for the Environment: The derivatives of this compound, such as esters used in lubricants, can be designed for biodegradability. This ensures that at the end of their life, they break down into harmless substances, regenerating the natural environment, a core principle of the circular economy. core.ac.uk
By integrating these sustainable practices, the manufacturing of branched alcohols like this compound can align with a more circular and environmentally responsible chemical industry.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-Butanol |
| 1-Octanol |
| 2-Ethylhexanol |
| This compound |
| 3-methyl-1-butanol |
| Acetic acid |
| Adipic acid |
| Butyraldehyde |
| Di(2-ethylhexyl) phthalate (DEHP) |
| Ethylene oxide |
| Isobutanol |
| Polyvinyl chloride (PVC) |
| Sebacic acid |
Q & A
Q. What are the recommended methods for synthesizing 2-Ethyltetradecan-1-ol, and how can purity be optimized?
Synthesis typically involves esterification or Grignard reactions to introduce the ethyl and tetradecyl groups. For example:
- Grignard Approach : Reacting 2-ethylbromide with tetradecanal under anhydrous conditions, followed by hydrolysis to yield the alcohol. Optimize purity via fractional distillation (boiling point ~250–270°C) and confirm purity using GC-MS (retention time calibration) .
- Ester Reduction : Reduce 2-ethyltetradecanoate esters (e.g., using LiAlH4 in dry ether) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor by TLC (Rf ~0.3 in 9:1 hexane:EtOAc) .
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential vapor release (flash point ~150°C) .
- Waste Disposal : Collect in halogen-free solvents for incineration; avoid aqueous drains .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Use Gaussian or ORCA to model transition states in esterification or oxidation reactions. Focus on steric effects from the ethyl branch (e.g., activation energy differences vs. linear analogs) .
- Molecular Dynamics : Simulate solvent interactions (e.g., hexane vs. ethanol) to optimize reaction kinetics. Tools like GROMACS can predict diffusion coefficients .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?
-
Meta-Analysis : Systematically compare literature values using databases like NIST and Reaxys. Apply statistical filters (e.g., outlier removal via Grubbs’ test) .
05 文献检索Literature search for meta-analysis02:58
-
Experimental Replication : Redetermine ΔHf via combustion calorimetry, ensuring standardized conditions (e.g., 25°C, 1 atm). Cross-validate with group contribution models .
Q. How can researchers design experiments to study the compound’s phase behavior in multicomponent mixtures?
- Ternary Phase Diagrams : Use the Scott two-liquid model to predict miscibility with solvents like hexane/water. Validate via cloud-point titration.
- Activity Coefficients : Measure using headspace GC or static vapor pressure methods. Compare with UNIFAC predictions for non-randomness parameters (α12) .
Q. What advanced spectroscopic techniques elucidate the hydroxyl group’s hydrogen-bonding interactions?
Q. How do structural modifications (e.g., branching) impact biological activity in comparative studies?
- QSAR Modeling : Corrogate the ethyl branch’s effect on logP and membrane permeability using CoMFA or molecular docking .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against linear analogs to isolate steric/electronic contributions .
Methodological Guidance for Data Analysis
9. Best practices for reconciling conflicting solubility or reactivity data:
- Systematic Review : Follow PRISMA guidelines to aggregate data, emphasizing peer-reviewed sources (avoiding non-academic platforms like ) .
- Error Analysis : Quantify measurement uncertainties (e.g., ±2% for GC-MS) and apply Monte Carlo simulations to assess propagated errors .
10. Designing longitudinal studies to assess compound stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

